Cas no 10523-69-0 (N-methyladamantan-2-amine;hydrochloride)

N-methyladamantan-2-amine;hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Tricyclo[3.3.1.13,7]decan-2-amine,N-methyl-, hydrochloride (1:1)
- N-Methyl-2-adamantanamine hydrochloride
- N-methyladamantan-2-amine,hydrochloride
- 2-(methylamino)tricyclo[3.3.1.13,7 ]decane hydrochloride
- 2-(N-Methylamine)adamantane hydrochloride
- 2-(N-methylamino)adamantane hydrochloride
- 2-ADAMANTANAMINE,N-METHYL-,HYDROCHLORIDE
- N-2-adamantyl-N-methylamine hydrochloride
- N-methyladamantan-2-amine;hydrochloride
- N-methyladamantan-2-amine hydrochloride
- Z317046600
- 2-ADAMANTANAMINE, N-METHYL-, HYDROCHLORIDE
- A801170
- EN300-30759
- Tricyclo(3.3.1.1(sup 3,7))decan-2-amine, N-methyl-, hydrochloride
- DTXSID20147022
- N-Methyl-2-adamantanaminehydrochloride
- AKOS026744066
- 10523-69-0
- CS-0245628
-
- Inchi: InChI=1S/C11H19N.ClH/c1-12-11-9-3-7-2-8(5-9)6-10(11)4-7;/h7-12H,2-6H2,1H3;1H
- InChI Key: ZQIAMRFXENPTIN-UHFFFAOYSA-N
- SMILES: Cl.CNC1C2CC3CC(C2)CC1C3
Computed Properties
- Exact Mass: 201.12800
- Monoisotopic Mass: 201.128427
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 159
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12
Experimental Properties
- Boiling Point: 232.7°Cat760mmHg
- Flash Point: 88°C
- PSA: 12.03000
- LogP: 3.22340
N-methyladamantan-2-amine;hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-methyladamantan-2-amine;hydrochloride Customs Data
- HS CODE:2921300090
- Customs Data:
China Customs Code:
2921300090Overview:
2921300090 Other rings(Alkane,Alkene,Terpene)Monoamine or polyamine(Including its derivatives and their salts). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921300090 other cyclanic, cyclenic or cyclotherpenic mono- or polyamines, and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
N-methyladamantan-2-amine;hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-30759-5.0g |
N-methyladamantan-2-amine hydrochloride |
10523-69-0 | 95% | 5.0g |
$2360.0 | 2023-02-14 | |
Enamine | EN300-30759-10.0g |
N-methyladamantan-2-amine hydrochloride |
10523-69-0 | 95% | 10.0g |
$3499.0 | 2023-02-14 | |
Enamine | EN300-30759-10g |
N-methyladamantan-2-amine hydrochloride |
10523-69-0 | 95% | 10g |
$3500.0 | 2023-09-05 | |
TRC | M334895-50mg |
N-Methyladamantan-2-amine Hydrochloride |
10523-69-0 | 50mg |
$ 185.00 | 2022-06-03 | ||
TRC | M334895-10mg |
N-Methyladamantan-2-amine Hydrochloride |
10523-69-0 | 10mg |
$ 50.00 | 2022-06-03 | ||
Chemenu | CM445421-1g |
N-Methyl-2-adamantanamine hydrochloride |
10523-69-0 | 95%+ | 1g |
$738 | 2023-02-19 | |
Enamine | EN300-30759-1.0g |
N-methyladamantan-2-amine hydrochloride |
10523-69-0 | 95% | 1.0g |
$813.0 | 2023-02-14 | |
Aaron | AR008V6A-250mg |
N-Methyl-2-adamantanamine hydrochloride |
10523-69-0 | 95% | 250mg |
$580.00 | 2025-01-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN8210-1-1g |
N-methyladamantan-2-amine;hydrochloride |
10523-69-0 | 95% | 1g |
¥2883.0 | 2024-04-26 | |
A2B Chem LLC | AE12550-50mg |
N-Methyl-2-adamantanamine hydrochloride |
10523-69-0 | 95% | 50mg |
$233.00 | 2024-04-20 |
N-methyladamantan-2-amine;hydrochloride Related Literature
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2. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751
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3. Yolk/shell nanoparticles: new platforms for nanoreactors, drug delivery and lithium-ion batteriesJian Liu,Shi Zhang Qiao,Jun Song Chen,Xiong Wen (David) Lou,Xianran Xing,Gao Qing (Max) Lu Chem. Commun., 2011,47, 12578-12591
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4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
Additional information on N-methyladamantan-2-amine;hydrochloride
Recent Advances in the Study of N-methyladamantan-2-amine Hydrochloride (CAS: 10523-69-0)
N-methyladamantan-2-amine hydrochloride (CAS: 10523-69-0) is a derivative of adamantane, a well-known pharmacophore in medicinal chemistry. This compound has garnered significant attention in recent years due to its potential therapeutic applications, particularly in the fields of neurology and infectious diseases. The unique structural features of adamantane derivatives, including their lipophilicity and ability to cross the blood-brain barrier, make them attractive candidates for drug development. This research brief aims to summarize the latest findings related to N-methyladamantan-2-amine hydrochloride, focusing on its synthesis, pharmacological properties, and potential clinical applications.
Recent studies have explored the synthesis of N-methyladamantan-2-amine hydrochloride with improved yields and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method for the N-methylation of adamantan-2-amine, resulting in higher efficiency and reduced byproducts. The optimized synthesis route has facilitated further pharmacological evaluations of this compound, which has shown promising results in preclinical models of neurodegenerative diseases, particularly Alzheimer's and Parkinson's diseases.
Pharmacological investigations have revealed that N-methyladamantan-2-amine hydrochloride exhibits significant activity as an NMDA receptor modulator. In vitro studies demonstrated its ability to attenuate glutamate-induced excitotoxicity, a key mechanism implicated in neurodegenerative disorders. Additionally, the compound has shown neuroprotective effects in animal models, reducing neuronal apoptosis and improving cognitive function. These findings suggest its potential as a therapeutic agent for conditions characterized by excitotoxic damage.
Beyond neurology, N-methyladamantan-2-amine hydrochloride has also been investigated for its antiviral properties. A 2022 study published in Antiviral Research highlighted its inhibitory effects against influenza A virus, likely due to its interference with viral uncoating. The adamantane core is known to interact with the M2 ion channel of influenza viruses, and the N-methyl derivative appears to enhance this activity while reducing cytotoxicity compared to older adamantane-based antivirals like amantadine.
Despite these promising results, challenges remain in the development of N-methyladamantan-2-amine hydrochloride as a therapeutic agent. Pharmacokinetic studies indicate that while the compound demonstrates good bioavailability, its metabolism and elimination pathways require further optimization to improve its therapeutic window. Additionally, the potential for drug-drug interactions, particularly with other CNS-active compounds, needs to be thoroughly evaluated in future research.
In conclusion, N-methyladamantan-2-amine hydrochloride (CAS: 10523-69-0) represents a promising candidate in both neurological and antiviral drug development. Recent advances in its synthesis and pharmacological characterization have laid the groundwork for further preclinical and clinical studies. Future research directions should focus on optimizing its pharmacokinetic profile, elucidating its precise mechanisms of action, and exploring its potential in combination therapies. As the understanding of this compound deepens, it may offer new therapeutic options for challenging medical conditions.
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